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Abstract

Omeprazole, a proton pump inhibitor widely used in the treatment of acid-related
gastrointestinal disorders, exhibits a complex solid-state chemistry characterized by the
existence of multiple crystalline forms, or polymorphs. The polymorphic form of an active
pharmaceutical ingredient (API) can significantly influence its physicochemical properties,
including solubility, stability, and bioavailability, thereby impacting its therapeutic efficacy and
manufacturability. This technical guide provides a comprehensive overview of the crystal
structure and polymorphism of omeprazole, detailing the characteristics of its known
polymorphic forms, the analytical techniques employed for their characterization, and the
methodologies for their preparation.

Introduction to Omeprazole and Polymorphism

Omeprazole, chemically known as 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-
pyridinyl)methyl]sulfinyl]-1H-benzimidazole, is a cornerstone in the management of conditions
such as peptic ulcers and gastroesophageal reflux disease (GERD). Its therapeutic action is
derived from the irreversible inhibition of the gastric H+/K+ ATPase (proton pump) in parietal
cells.[1][2]

Polymorphism is the ability of a solid material to exist in more than one form or crystal
structure. Different polymorphs of the same compound can display distinct physical and
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chemical properties.[3] In the pharmaceutical industry, the identification and control of
polymorphism are critical as it can affect a drug's performance and stability.[3] Omeprazole is
known to exist in several polymorphic forms, including Forms A, B, and C, as well as
polymorphic forms of its salts, such as omeprazole sodium.[4][5] The study of these forms is
essential for the development of stable and effective omeprazole drug products.

A unique aspect of omeprazole's solid-state chemistry is the phenomenon of tautomeric
polymorphism. Crystalline omeprazole can exist as solid solutions of two tautomers, which
raises complexities in the conventional definition of polymorphs.[2]

Polymorphic Forms of Omeprazole

Several crystalline forms of omeprazole have been identified and characterized. The most well-
documented are Forms A, B, and C.

e Omeprazole Form A: This form is a thermodynamically stable polymorph.
e Omeprazole Form B: This is another crystalline form of omeprazole.
e Omeprazole Form C: A more recently identified crystalline form.

Beyond the neutral forms, various salts of omeprazole also exhibit polymorphism, such as the
sodium and magnesium salts of (S)-omeprazole.[3][6]

Tautomeric Polymorphism

Omeprazole exhibits tautomerism, and its crystalline forms can contain varying ratios of the 5-
methoxy and 6-methoxy tautomers. This leads to what is described as "tautomeric
polymorphism,” where different crystalline forms are essentially solid solutions of these two
tautomers in a continuous composition range.[2]

Physicochemical Characterization of Omeprazole
Polymorphs

The different polymorphic forms of omeprazole can be distinguished by a variety of analytical
techniques that probe their unique crystal structures and physical properties.
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X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for the identification and characterization of crystalline solids.
Each polymorph produces a unique diffraction pattern based on its crystal lattice.

Polymorph Characteristic 20 Peaks (°)  Reference

o A 9.5 (vs), 7.9 (s), 7.4 (W), 7.2 o
(vs)

9.7,8.0,7.9,7.2,6.0,5.6,5.2,
Form B [9]
51,45

d-spacings have been
reported, but specific 26
Form C values are less commonly [4]
cited in readily available
literature.

9.78 (vs), 10.3 (s), 19.9 (s),
S-Omeprazole Form | [6]
21.9 (s), 23.58 (s)

10.04 (vs), 6.42 (m), 7.44 (m),
S-Omeprazole Form |l [6]
8.8 (m), 12.9 (m)

(vs = very strong, s = strong, m = medium, w = weak)

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to
investigate the thermal properties of omeprazole polymorphs, such as melting point and
decomposition temperature.
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. . Thermal
Polymorph/Form Melting Point (°C) . Reference
Decomposition
Decomposition begins
~155 (melts with around 135°C,
Omeprazole (general) N ) ) [11]
decomposition) influenced by heating
rate.[10]
Dehydration
) endotherm around Decomposes after
Omeprazole Sodium ) [12]
129°C, followed by dehydration.
decomposition.
Endothermic peak Stable to higher
Omeprazole around 160°C (melting temperatures than the
. : [13]
Formulations of drug and pure drug in
excipients). formulations.[13]

The thermal behavior of omeprazole can be complex, with the observed melting point being

dependent on the heating rate due to decomposition.[10][14]

Vibrational Spectroscopy (FT-IR and Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are valuable for distinguishing

polymorphs based on differences in their vibrational modes, which are sensitive to the

molecular environment within the crystal lattice.
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Characteristic FT-IR Peaks
Polymorph Reference
(cm™)

3057 (C-H stretch), 2984, 2972
(aromatic CH3 stretch), 1629

Omeprazole (general) [15]
(C=N), 1203 (C-N), 1076

(5=0)

Characteristic spectrum
S-Omeprazole Form | ) ) ) [6]
provided in patent literature.

Characteristic spectrum
S-Omeprazole Form I ) ) ] [6]
provided in patent literature.

Raman spectroscopy has also been utilized for monitoring the synthesis of omeprazole and for
polymorph identification.[16][17]

Solubility

The solubility of different polymorphs can vary, which has direct implications for bioavailability.
While comprehensive comparative solubility data for all omeprazole polymorphs is not readily
available in a single source, studies have investigated the solubility of omeprazole in various
solvents. Generally, omeprazole is poorly soluble in water but its solubility increases in alkaline
conditions.[11][18] The solubility of omeprazole sulfide, a key intermediate, has been studied in
various organic solvents.[19][20][21]

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization
of omeprazole polymorphs.

Preparation of Omeprazole Polymorphs

The synthesis of omeprazole generally involves the coupling of a substituted pyridine with a
benzimidazole core, followed by oxidation.[22] Different polymorphic forms can often be
obtained by varying the crystallization conditions, such as the solvent system, temperature, and
rate of crystallization.
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Workflow for Omeprazole Synthesis

Step 1: Sulfide Intermediate Synthesis

2-Cf hoxy-3, HCl

Sulfide Intermediate

Oxidizing Agent (e.g., m-CPBA) xidation Crude Omeprazole

2-Mercapto-5-methoxybenzimidazole

Step 2: Oxidation

Step 3: Polymorph Crystallization
4

Solvent System & Conditions Crystallization Omeprazole Polymorph (A, B, etc.)

Click to download full resolution via product page
Caption: General workflow for the synthesis and polymorphic crystallization of omeprazole.

Preparation of Omeprazole Form B (Example Protocol): A solution of omeprazole is prepared in
a suitable solvent mixture, such as dichloromethane and methanol. The solution is then
washed with water, and the solvent is subsequently removed to yield crystalline Form B.[9]

Analytical Methodologies

Workflow for Polymorph Characterization
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Caption: Experimental workflow for the characterization of omeprazole polymorphs.

X-Ray Powder Diffraction (XRPD) Protocol: Based on USP General Chapter <941>, a typical
XRPD analysis involves:

 Instrument: A powder diffractometer equipped with a copper (Cu) Ka radiation source.

o Sample Preparation: The sample is finely powdered and packed into a sample holder to
ensure a flat, uniform surface and random orientation of the crystallites.

o Data Collection: The diffraction pattern is recorded over a 26 range of approximately 2° to
40°, with a step size of 0.02° and a suitable scan speed.

o Data Analysis: The resulting diffractogram is analyzed for peak positions (208) and relative
intensities.

Differential Scanning Calorimetry (DSC) Protocol: Following the principles of USP General
Chapter <891>, a standard DSC protocol includes:

 Instrument: A calibrated differential scanning calorimeter.

» Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed
into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.
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e Thermal Program: The sample is heated at a constant rate, commonly 10°C/min, under a
nitrogen purge. The heat flow to the sample is measured as a function of temperature.

» Data Analysis: The resulting thermogram is analyzed for endothermic and exothermic
events, such as melting and decompaosition.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol: Based on USP General Chapter
<854>, an FT-IR analysis can be performed as follows:

Instrument: A calibrated FT-IR spectrometer.

o Sample Preparation: For solid samples, the potassium bromide (KBr) pellet method is
common. A small amount of the sample is mixed with dry KBr powder and compressed into a
thin, transparent pellet.

o Data Collection: The infrared spectrum is recorded over the mid-IR range (typically 4000-400
cm™1).

» Data Analysis: The spectrum is analyzed for the positions and intensities of characteristic
absorption bands.

Mechanism of Action: Proton Pump Inhibition

Omeprazole exerts its pharmacological effect by inhibiting the H+/K+ ATPase, or proton pump,
in the gastric parietal cells. This enzyme is the final step in the secretion of gastric acid.

Signaling Pathway of Proton Pump Inhibition
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Caption: Simplified signaling pathway of omeprazole's mechanism of action.

Omeprazole, a weak base, is a prodrug that is absorbed and systemically distributed to the
parietal cells.[1] In the acidic environment of the secretory canaliculi of these cells, omeprazole
is protonated and converted to its active form, a sulfenamide.[1] This active metabolite then
forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its
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irreversible inhibition.[1] This blockage of the proton pump prevents the final step of acid
secretion, resulting in a profound and long-lasting reduction of gastric acidity.

Conclusion

The polymorphism of omeprazole is a critical aspect of its pharmaceutical development,
influencing key properties such as stability and bioavailability. A thorough understanding and
characterization of the different polymorphic forms using a combination of analytical
techniques, including XRPD, DSC, and FT-IR, are essential for ensuring the quality, safety, and
efficacy of omeprazole-containing drug products. The control of crystallization processes is
paramount in selectively producing the desired polymorph with consistent physicochemical
characteristics. Continued research into the solid-state properties of omeprazole will further aid
in the optimization of its formulation and therapeutic performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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